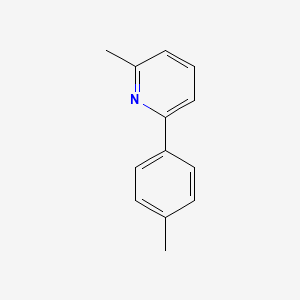

2-Methyl-6-(4-methylphenyl)pyridine

Description

2-Methyl-6-(4-methylphenyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 4-methylphenyl substituent at the 6-position of the pyridine ring. The 4-methylphenyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to other substituents (e.g., phenylethynyl or ethenyl groups), which may influence receptor binding, metabolic stability, and pharmacokinetics.

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-methyl-6-(4-methylphenyl)pyridine |

InChI |

InChI=1S/C13H13N/c1-10-6-8-12(9-7-10)13-5-3-4-11(2)14-13/h3-9H,1-2H3 |

InChI Key |

ONCAASXRPFMIPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=N2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyridine Derivatives

*Lipophilicity values estimated using substituent contribution models.

- Key Observations :

- The 4-methylphenyl group in the target compound increases molecular weight compared to simpler phenyl analogs (e.g., 2-methyl-6-phenylpyridine) .

- The rigid phenylethynyl group in MPEP enhances planarity and may improve receptor binding affinity, whereas the 4-methylphenyl group introduces steric hindrance that could alter binding pocket interactions .

- Lipophilicity is critical for blood-brain barrier penetration; the 4-methylphenyl substituent may improve this property compared to polar groups like ethynyl or ethenyl .

Preparation Methods

Friedel-Crafts Acylation-Reduction-Chlorination Sequence

A patent by Hang Dongliang outlines a three-step synthesis for structurally related pyridines. While the target compound in this method is 2-methyl-6-(chloromethyl)pyridine hydrochloride, the methodology is adaptable for 2-methyl-6-(4-methylphenyl)pyridine:

-

Friedel-Crafts Acylation : 2-Methylpyridine reacts with acetyl chloride in the presence of AlCl₃ to form 2-methyl-6-acetylpyridine.

-

Reduction : The acetyl group is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.

-

Chlorination : The hydroxymethyl derivative is treated with SOCl₂ or PCl₅ to yield the chlorinated product.

Modification for Target Compound :

Replacing acetyl chloride with 4-methylbenzoyl chloride in the acylation step could introduce the 4-methylphenyl group. Subsequent reduction and chlorination would yield intermediates for further coupling.

Advantages :

Limitations :

-

Requires strict control of reaction conditions to avoid over-chlorination.

Condensation Reactions with Enamines

FeCl₃-Catalyzed Three-Step Synthesis

A study by Kato et al. describes a FeCl₃-mediated condensation of β-(2-pyridyl)enamines and α,β-unsaturated ketones. For this compound:

-

Enamine Formation : React 2-amino-5-methylpyridine with 4-methylacetophenone to generate a β-(2-pyridyl)enamine.

-

Cyclization : Treat the enamine with an α,β-unsaturated ketone (e.g., benzylideneacetone) and FeCl₃ at 180°C under microwave irradiation.

-

Aromatization : FeCl₃ acts as both a Lewis acid catalyst and oxidant, facilitating dehydrogenation.

Typical Yield : 71–86%.

Key Factor : Electron-donating groups on the enamine enhance reaction efficiency.

Vapor-Phase Cyclization

Al-MCM-41-Catalyzed Cyclization

A vapor-phase method using Al-MCM-41 molecular sieves synthesizes 2,6-bis(4-methylphenyl)pyridine from 4-methylacetophenone, ethanol, formaldehyde, and ammonia. Adjusting reactant ratios could favor mono-substitution:

-

Conditions : 400°C, WHSV = 2.5 h⁻¹, NH₃/(4-MAP) molar ratio = 2:1.

-

Mechanism :

-

Aldol condensation of 4-methylacetophenone and formaldehyde forms a diketone.

-

Cyclization with ammonia yields the pyridine core.

-

Selectivity Challenge : Reducing formaldehyde stoichiometry may suppress bis-substitution.

Yield : 58% for bis-substituted analog.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A copper-catalyzed method for 2,4,6-triarylpyridines can be adapted:

-

Halogenation : Introduce a bromine at the 6-position of 2-methylpyridine.

-

Coupling : React 2-methyl-6-bromopyridine with 4-methylphenylboronic acid using CuCl/NaHSO₃ in DMF at 150°C.

Yield : ~65–90% for analogous triarylpyridines.

Advantages :

-

Excellent functional group tolerance.

-

Single-step reaction.

Comparative Analysis of Methods

*Reported for bis-substituted analog; mono-substitution yield estimated lower.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.